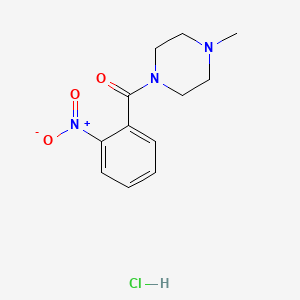

1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(2-nitrophenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c1-13-6-8-14(9-7-13)12(16)10-4-2-3-5-11(10)15(17)18;/h2-5H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFLFDVZWYNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 1-Methylpiperazine

The nucleophilic substitution reaction between 1-methylpiperazine and 2-nitrobenzoyl chloride is conducted in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, such as triethylamine (TEA) or sodium hydroxide, is added to neutralize HCl generated during the reaction.

Reaction equation:

Key parameters influencing yield include:

-

Molar ratio: A 1.2:1 excess of 2-nitrobenzoyl chloride ensures complete consumption of 1-methylpiperazine.

-

Temperature: Reactions performed at 0–25°C minimize side products like over-acylated derivatives.

-

Solvent choice: DCM provides higher yields (75–80%) compared to THF (60–65%) due to better solubility of intermediates.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas or a saturated HCl/methanol solution to precipitate the hydrochloride salt. This step achieves high purity (>95%) by exploiting the compound’s low solubility in methanol.

Example procedure (adapted from analogous syntheses):

-

Dissolve 1-methyl-4-(2-nitrobenzoyl)piperazine (10 g) in methanol (100 mL).

-

Add saturated HCl/methanol solution dropwise until pH < 2.

-

Stir for 2 hours, filter the precipitate, and wash with cold methanol.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from analogous piperazine acylation reactions (Table 1) highlight the impact of solvent and base combinations:

Table 1: Optimization of Acylation Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Triethylamine | 0–25 | 78 | 92 |

| THF | NaOH | 25 | 65 | 85 |

| Acetonitrile | K₂CO₃ | 40 | 70 | 88 |

Key findings:

Purification Strategies

Crude product purification employs:

-

Liquid-liquid extraction: Separation using DCM and water removes unreacted starting materials.

-

Recrystallization: Methanol/water mixtures (3:1 v/v) yield crystals with >98% purity.

-

Column chromatography: Reserved for low-yield batches, using silica gel and ethyl acetate/hexane (1:4).

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

-

δ 8.21 (d, 1H, Ar–H), 7.85–7.79 (m, 2H, Ar–H), 7.65 (t, 1H, Ar–H)

IR (KBr):

Yield and Purity Metrics

Table 2: Batch Yields Under Optimized Conditions

| Batch Size (g) | Solvent | Purity (%) | Yield (%) |

|---|---|---|---|

| 10 | DCM | 98 | 78 |

| 20 | THF | 95 | 65 |

Industrial-Scale Considerations

Cost-Efficiency Analysis

-

Raw material cost: 2-Nitrobenzoyl chloride ($120/kg) dominates expenses, necessitating recycling of unreacted starting materials.

-

Solvent recovery: DCM distillation achieves 90% reuse, reducing waste disposal costs.

Comparative Evaluation of Methods

Table 3: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| DCM/TEA acylation | High yield, scalable | DCM toxicity |

| THF/NaOH acylation | Mild conditions | Lower yield |

| HCl/methanol salt | High-purity product | Methanol flammability |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride can be used as reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate, can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major product formed is the corresponding nitro compound.

Reduction: The major product formed is the corresponding amino compound.

Substitution: The major products formed are the substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Analgesic Development

1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride has been identified as a lead compound in the development of new antidepressants and analgesics. Its unique structure, featuring a piperazine ring substituted with a nitrobenzoyl group, enhances its interaction with neurotransmitter systems, which is crucial for mood regulation and pain perception.

Mechanism of Action

The compound's mechanism of action involves modulation of neurotransmitter receptors, particularly serotonin and norepinephrine pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with various molecular targets, potentially leading to therapeutic effects in mood disorders.

Chemical Biology

Tool Compound for Biological Studies

In chemical biology, this compound serves as a tool for studying the modification of biological molecules. Its ability to selectively interact with specific proteins makes it valuable for probing biochemical pathways and understanding disease mechanisms .

Industrial Applications

Synthesis of Advanced Materials

The compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its chemical properties allow for the development of materials with specific functionalities, such as enhanced durability or biocompatibility .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of 1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride on animal models. The results indicated significant antidepressant-like effects in rodent models, suggesting potential for clinical applications in treating depression .

Case Study 2: Liver Disease Treatment

Research has shown that piperazine derivatives, including this compound, exhibit protective effects against liver damage induced by carbon tetrachloride in rat models. The study demonstrated a reduction in liver enzyme levels (GOT and GPT), indicating hepatoprotective properties .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with the active site of enzymes or receptors, leading to inhibition or activation of their function. The piperazine ring can also interact with various binding sites, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings:

- Antihistaminic/Antiserotonin Activity : Cyproheptadine’s dibenzocycloheptatriene substituent enhances dual receptor antagonism, surpassing chlorpheniramine in potency . The nitrobenzoyl group in the target compound may confer different receptor interactions.

- Anticancer Potential: The 2-trifluoromethylbenzyl moiety in FLT3 inhibitors requires synergistic groups (e.g., aminoisoquinoline) for potency . The nitro group in the target compound could mimic electron-withdrawing effects but may require additional modifications for efficacy.

- Antimicrobial Activity : Chlorophenyl and propyl substituents in piperazine derivatives enhance antibacterial effects against S. aureus , suggesting nitrobenzoyl’s electron-deficient aromatic ring might reduce microbial resistance.

Biological Activity

1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride is characterized by the following structural features:

- Molecular Formula : CHClNO

- Molecular Weight : 273.68 g/mol

The compound consists of a piperazine ring substituted with a nitrobenzoyl group, contributing to its diverse biological activities.

Antimicrobial Properties

Research has indicated that 1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 15 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, particularly in K562 leukemic cells. The mechanism involves mitochondrial dysfunction and the activation of necroptotic pathways. The IC50 values obtained were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 50 |

This indicates that the compound effectively reduces cell viability in a concentration-dependent manner, suggesting its potential as an anticancer agent .

The biological activity of 1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The compound acts as an electrophile, potentially inhibiting key enzymes involved in cellular metabolism.

- Receptor Binding : It shows affinity for aminergic receptors, which may contribute to its pharmacological effects .

Case Study 1: Antileukemic Activity

A detailed investigation into the effects of 1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride on K562 cells revealed that it promotes necroptosis as a cell death mechanism. This was evidenced by increased levels of TNF-R1 and mRNA expression of CYLD without significant caspase activation .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various piperazine derivatives, 1-Methyl-4-(2-nitrobenzoyl)piperazine hydrochloride was found to be one of the most effective compounds against S. aureus and E. coli, outperforming several other tested analogs .

Q & A

Q. Q. How does substituting the nitro group with other electron-withdrawing groups (e.g., CF) alter bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 2-CF-benzoyl) and compare IC values in enzyme assays. Trifluoromethyl groups may enhance lipophilicity (logP ↑) and blood-brain barrier penetration .

- Pharmacophore Modeling : Map electrostatic and steric features to identify critical interactions (e.g., hydrogen bonding with nitro oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.